
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide is an organic compound with a complex structure that includes an aromatic benzene ring, an ethoxy group, and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring. This is followed by the formation of the carboximidamide group through a series of reactions involving reagents such as ammonia or amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where different substituents can be introduced to the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the benzene ring .
Applications De Recherche Scientifique
4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. The pathways and molecular targets can vary based on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboximidamide include:
- 4-(2-Ethoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Methoxy-2-oxopropyl)benzene-1-carboximidamide
- 4-(3-Ethoxy-2-oxopropyl)benzene-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
60925-55-5 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(3-ethoxy-2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-8-11(15)7-9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3,(H3,13,14) |
Clé InChI |
PGJIBSVWTRDIQO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)CC1=CC=C(C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
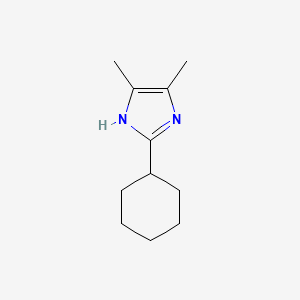

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
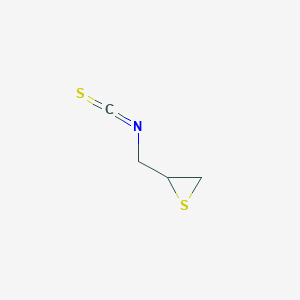

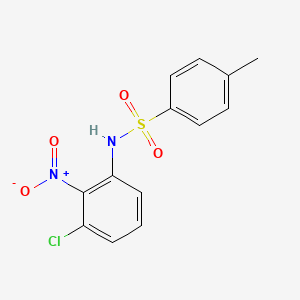
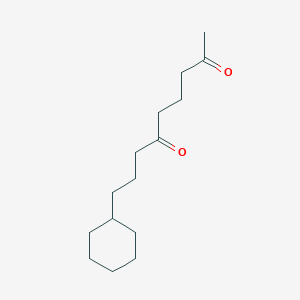
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
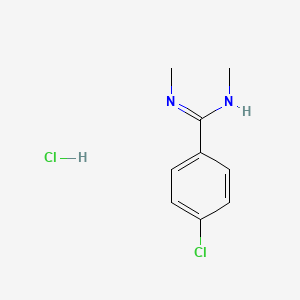
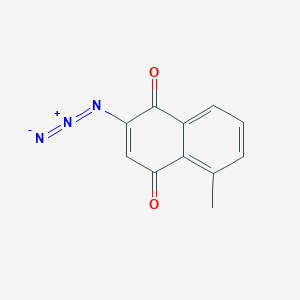

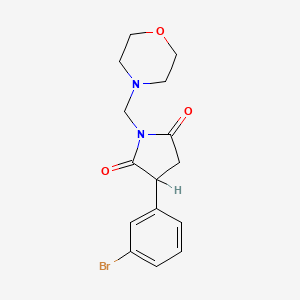
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
